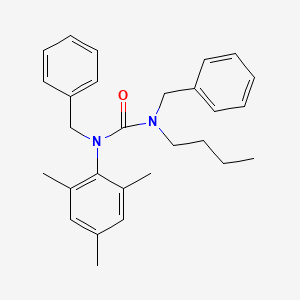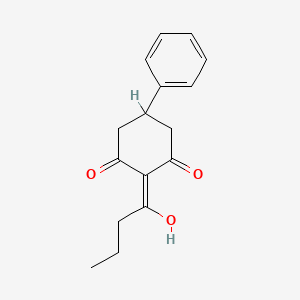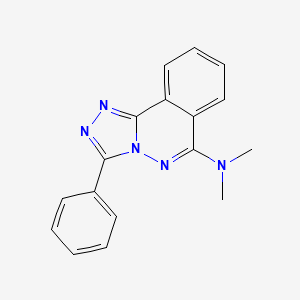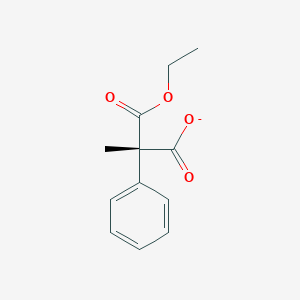![molecular formula C9H11ClO B14392480 [1-(Chloromethoxy)ethyl]benzene CAS No. 88023-77-2](/img/structure/B14392480.png)
[1-(Chloromethoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Chloromethoxy)ethyl]benzene: is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chloromethoxy group is attached to the ethyl side chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethoxy)ethyl]benzene typically involves the reaction of benzene with chloromethyl ethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process. The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as distillation and recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: [1-(Chloromethoxy)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethoxy group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of [1-(Hydroxymethoxy)ethyl]benzene.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of this compound can lead to the formation of [1-(Methoxy)ethyl]benzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: [1-(Hydroxymethoxy)ethyl]benzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: [1-(Methoxy)ethyl]benzene.
Scientific Research Applications
Chemistry: [1-(Chloromethoxy)ethyl]benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is used to study the effects of chloromethoxy groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is used as a precursor in the synthesis of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of [1-(Chloromethoxy)ethyl]benzene involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-(Methoxy)ethyl]benzene: Similar structure but lacks the chlorine atom.
[1-(Hydroxymethoxy)ethyl]benzene: Formed by substitution of the chlorine atom with a hydroxyl group.
[1-(Chloromethoxy)propyl]benzene: Similar structure but with a propyl side chain instead of an ethyl side chain.
Uniqueness: [1-(Chloromethoxy)ethyl]benzene is unique due to the presence of the chloromethoxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
CAS No. |
88023-77-2 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethoxy)ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8(11-7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
CJIUXPHNZMDQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)




methyl}phosphonic acid](/img/structure/B14392427.png)

![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)


![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)

